molecular formula C11H11F2NO3 B5843217 5-(3,4-Difluoroanilino)-5-oxopentanoic acid

5-(3,4-Difluoroanilino)-5-oxopentanoic acid

Cat. No.: B5843217
M. Wt: 243.21 g/mol
InChI Key: DHIQJQVSBFXYGI-UHFFFAOYSA-N
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Description

5-(3,4-Difluoroanilino)-5-oxopentanoic acid: is an organic compound that features a pentanoic acid backbone with a 3,4-difluoroaniline moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-Difluoroanilino)-5-oxopentanoic acid typically involves the reaction of 3,4-difluoroaniline with a suitable pentanoic acid derivative. One common method is the amide coupling reaction , where 3,4-difluoroaniline is reacted with 5-oxopentanoic acid in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale amide coupling reactions using automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving the use of solvents like dichloromethane or dimethylformamide (DMF) and catalysts to accelerate the reaction.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the aniline moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The fluorine atoms on the aniline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of fluorinated organic molecules which are valuable in materials science and pharmaceuticals.

Biology: In biological research, it is used to study enzyme interactions and as a probe to investigate biochemical pathways involving fluorinated compounds.

Industry: In the industrial sector, it is used in the synthesis of advanced materials, including polymers and coatings that require specific chemical resistance properties.

Mechanism of Action

The mechanism of action of 5-(3,4-Difluoroanilino)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This leads to the modulation of biochemical pathways, potentially inhibiting or activating specific enzymes or receptors .

Comparison with Similar Compounds

    3,4-Difluoroaniline: A precursor in the synthesis of 5-(3,4-Difluoroanilino)-5-oxopentanoic acid.

    2,4-Difluoroaniline: Another fluorinated aniline derivative with different substitution patterns.

    Dichloroaniline: An aniline derivative with chlorine atoms instead of fluorine.

Uniqueness: this compound is unique due to the presence of both the 3,4-difluoroaniline moiety and the pentanoic acid backbone. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various applications compared to its analogs .

Properties

IUPAC Name

5-(3,4-difluoroanilino)-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c12-8-5-4-7(6-9(8)13)14-10(15)2-1-3-11(16)17/h4-6H,1-3H2,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHIQJQVSBFXYGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCCC(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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